N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

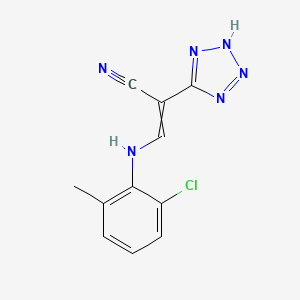

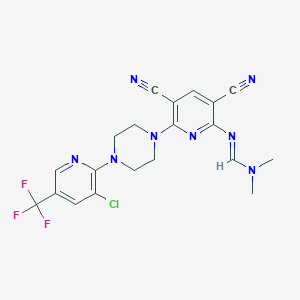

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide, also known as CHIR-090, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxalamides, which have been found to possess a wide range of biological activities. CHIR-090 has been shown to exhibit potent and selective inhibition of Rho kinase, an enzyme that plays a key role in many cellular processes. In

Scientific Research Applications

Antiviral Activity:

Oxalamides, including N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide, exhibit promising antiviral properties. Researchers have investigated their potential as entry inhibitors targeting the CD4-binding site of HIV-1 . Further studies are needed to elucidate the mechanism of action and optimize their antiviral efficacy.

Copper-Catalyzed Cross-Coupling Reactions:

Oxalamides serve as robust ligands in copper-catalyzed cross-coupling reactions. These reactions are essential for synthesizing complex organic molecules, and oxalamides enhance the efficiency of these processes .

Flavoring Agents in Food Processing:

Certain oxalamides, including N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide, find use as flavoring agents in food processing. Their stability and flavor-enhancing properties make them valuable additives .

Drug Delivery Systems:

Oxalamides serve as synthons for constructing organosilica nanoparticles used in drug delivery. These nanoparticles can encapsulate therapeutic agents and enhance their targeted delivery to specific tissues or cells .

Low Molecular Weight Gelators:

Mono-N-alkylated primary oxalamide derivatives, including N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide, exhibit gelation properties. These compounds form gels in various organic solvents with different polarities and hydrogen-bonding abilities . Such gels have applications in materials science and drug delivery.

Mechanism of Action

Target of Action

The primary target of N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis, specifically in the removal of the methionine residue from the amino-terminal of newly synthesized proteins .

Mode of Action

The compound’s interaction with its target may result in changes to the protein synthesis process, potentially affecting the function and structure of the proteins .

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to protein synthesis and modification .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it is likely that the compound affects protein synthesis and modification, which could have wide-ranging effects on cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

properties

IUPAC Name |

N'-cycloheptyl-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-22-15-11-7-6-8-13(15)12-18-16(20)17(21)19-14-9-4-2-3-5-10-14/h6-8,11,14H,2-5,9-10,12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWFVUNBOQSTIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azaspiro[2.4]heptane-5,7-dione](/img/structure/B2524285.png)

![Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2524301.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2524303.png)